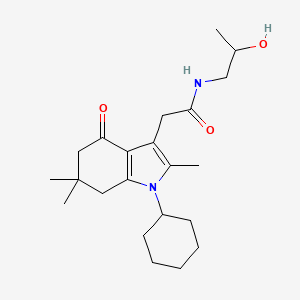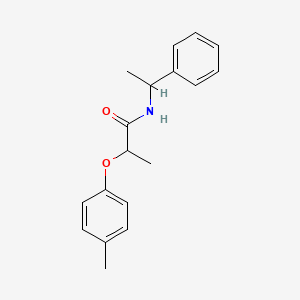![molecular formula C17H18BrClN2O3S B6092889 N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, commonly referred to as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in the brain. BAY 73-6691 has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
BAY 73-6691 selectively inhibits N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, which is highly expressed in the hippocampus and other brain regions involved in learning and memory. By inhibiting this compound, BAY 73-6691 increases the levels of cGMP, which is a second messenger involved in synaptic plasticity and neuronal survival.
Biochemical and physiological effects
BAY 73-6691 has been found to increase the levels of cGMP in the brain, which has been implicated in the regulation of synaptic plasticity and neuronal survival. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a critical role in synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 73-6691 has several advantages for use in lab experiments, including its high selectivity for N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, its ability to penetrate the blood-brain barrier, and its neuroprotective effects. However, BAY 73-6691 also has some limitations, including its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several future directions for research on BAY 73-6691. One area of interest is the potential therapeutic applications of BAY 73-6691 in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide inhibitors based on the structure of BAY 73-6691. Additionally, future research could focus on the mechanisms underlying the neuroprotective effects of BAY 73-6691 and its effects on synaptic plasticity and neuronal survival.
Méthodes De Synthèse
The synthesis of BAY 73-6691 involves several steps, including the reaction of 4-bromophenyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with diethylamine and sulfonyl chloride to yield BAY 73-6691.
Applications De Recherche Scientifique
BAY 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BAY 73-6691 has also been found to have antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)19)17(22)20-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIJNCIGHGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)
hydrazone](/img/structure/B6092854.png)
![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6092903.png)
![3-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6092907.png)
![1H-indole-3-carbaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6092915.png)
![methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6092917.png)
![2-[3-(8-quinolinyloxy)propoxy]benzonitrile](/img/structure/B6092921.png)
![1-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B6092922.png)
